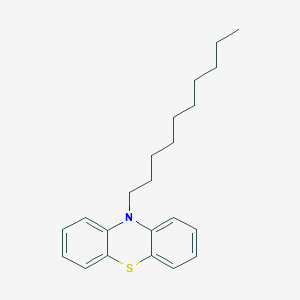
10-Decyl-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Decyl-10H-phenothiazine is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms. Phenothiazine derivatives are known for their diverse applications in various fields, including medicine, chemistry, and industry. The addition of a decyl group to the phenothiazine core enhances its lipophilicity and alters its chemical and physical properties, making it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Decyl-10H-phenothiazine typically involves the N-alkylation of phenothiazine. One common method includes reacting phenothiazine with 1-bromodecane in the presence of a base such as potassium hydroxide and a catalyst like potassium iodide in dimethyl sulfoxide (DMSO). The reaction mixture is then extracted with chloroform to isolate the product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale N-alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 10-Decyl-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: Phenothiazine derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert phenothiazine derivatives to their corresponding amines.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic rings of phenothiazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in glacial acetic acid is commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated phenothiazine derivatives.
Scientific Research Applications
10-Decyl-10H-phenothiazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of optoelectronic materials and devices due to its unique photophysical properties
Mechanism of Action
The mechanism of action of 10-Decyl-10H-phenothiazine is primarily related to its ability to interact with various molecular targets and pathways. Phenothiazine derivatives are known to modulate neurotransmitter systems, particularly dopamine and serotonin receptors, which can influence neurological functions. Additionally, their redox properties enable them to participate in electron transfer reactions, making them effective in photoredox catalysis .
Comparison with Similar Compounds
Phenothiazine: The parent compound with a wide range of applications in medicine and industry.
10-Phenyl-10H-phenothiazine: A derivative with enhanced photophysical properties.
10H-Phenothiazine-5,5-dioxide: An oxidized form with distinct chemical properties
Uniqueness of 10-Decyl-10H-phenothiazine: The addition of the decyl group to the phenothiazine core enhances its lipophilicity, making it more suitable for applications that require increased solubility in non-polar solvents. This modification also influences its interaction with biological membranes, potentially enhancing its bioavailability and therapeutic efficacy.
Properties
CAS No. |
7516-85-0 |
|---|---|
Molecular Formula |
C22H29NS |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
10-decylphenothiazine |
InChI |
InChI=1S/C22H29NS/c1-2-3-4-5-6-7-8-13-18-23-19-14-9-11-16-21(19)24-22-17-12-10-15-20(22)23/h9-12,14-17H,2-8,13,18H2,1H3 |
InChI Key |
UXHRXLLMSTUGMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















